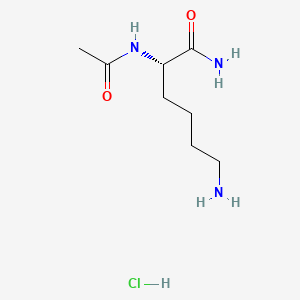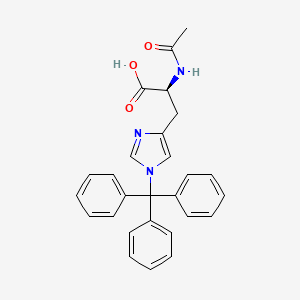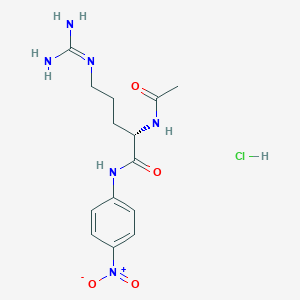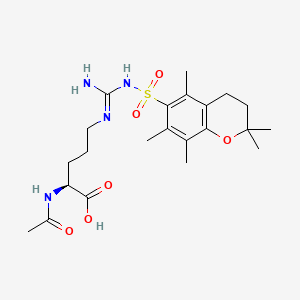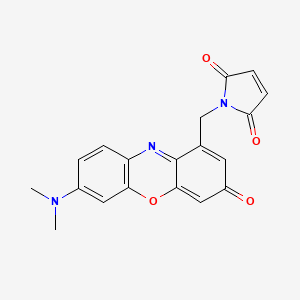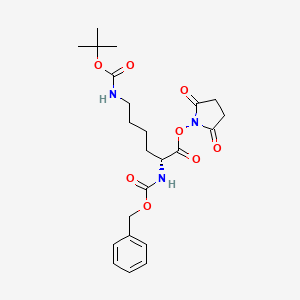
Z-D-Lys(boc)-osu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-D-Lys(boc)-osu is a chemical compound that has gained significant attention in the scientific community for its potential applications in research. This compound is a derivative of lysine and is commonly used as a reagent in bioconjugation reactions.
Mechanism of Action
The mechanism of action of Z-D-Lys(boc)-osu is based on the reaction of the NHS ester with the amino group of lysine. This reaction forms a stable amide bond between the synthetic molecule and the biomolecule. The resulting bioconjugate is stable and can be used for a wide range of applications, including drug delivery, imaging, and diagnostics.
Biochemical and Physiological Effects
Z-D-Lys(boc)-osu itself does not have any significant biochemical or physiological effects. However, the bioconjugates formed using this compound can have a wide range of effects, depending on the biomolecule and synthetic molecule being used. For example, a bioconjugate formed between an antibody and a drug can be used for targeted drug delivery, while a bioconjugate formed between an antibody and an imaging agent can be used for diagnostic imaging.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Z-D-Lys(boc)-osu is its ease of use and versatility. This compound can be used to attach a wide range of biomolecules to synthetic molecules, making it a valuable tool in scientific research. However, there are also some limitations to using this compound. For example, the reaction between the NHS ester and the amino group of lysine can be slow, which can limit the efficiency of the bioconjugation reaction. Additionally, the stability of the bioconjugate can be affected by factors such as pH and temperature, which can limit its usefulness in certain applications.
Future Directions
There are many potential future directions for research involving Z-D-Lys(boc)-osu. One area of research that is currently being explored is the development of new bioconjugates for targeted drug delivery. Another area of research is the use of bioconjugates for diagnostic imaging. Additionally, there is ongoing research into the development of new synthetic molecules that can be used in conjunction with Z-D-Lys(boc)-osu for a wide range of applications. Overall, the potential uses of Z-D-Lys(boc)-osu in scientific research are vast, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of Z-D-Lys(boc)-osu involves the reaction of N-hydroxysuccinimide (NHS) with the amino group of lysine. The resulting NHS ester is then reacted with the Z-D-Lysine (Boc)-OH to yield Z-D-Lys(boc)-osu. The synthesis of this compound is relatively simple and can be carried out in a standard laboratory setting.
Scientific Research Applications
Z-D-Lys(boc)-osu has a wide range of applications in scientific research. One of the most common uses of this compound is in bioconjugation reactions. Bioconjugation is the process of attaching a biomolecule, such as a protein or antibody, to a synthetic molecule, such as a drug or imaging agent. Z-D-Lys(boc)-osu is commonly used as a crosslinking agent to attach biomolecules to synthetic molecules.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O8/c1-23(2,3)33-21(30)24-14-8-7-11-17(20(29)34-26-18(27)12-13-19(26)28)25-22(31)32-15-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,24,30)(H,25,31)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFVVSXVXQRYFS-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Lys(boc)-osu | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



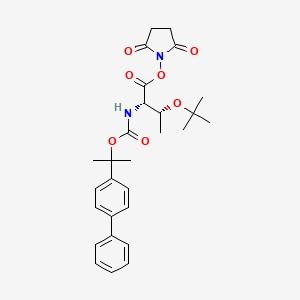
![N-alpha-[2-(4-Biphenyl)isopropyloxycarbonyl]-N-omega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine](/img/structure/B613237.png)
